molecular formula C19H23Cl2N5O B563108 Trazodona-d6 Clorhidrato CAS No. 1181578-71-1

Trazodona-d6 Clorhidrato

Número de catálogo: B563108
Número CAS: 1181578-71-1
Peso molecular: 414.4 g/mol
Clave InChI: OHHDIOKRWWOXMT-BHIQTGFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trazodona-d6 (clorhidrato) (CRM) es un material de referencia certificado utilizado principalmente como estándar interno para la cuantificación de trazodona mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La trazodona en sí misma se clasifica como un sedante y se utiliza en el tratamiento del trastorno depresivo mayor. La forma deuterada, Trazodona-d6, está específicamente etiquetada con deuterio para ayudar en las mediciones analíticas precisas .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Trazodone-d6 Hydrochloride is primarily utilized as an internal standard in pharmacokinetic studies of trazodone. The deuterated compound allows for precise quantification of trazodone levels in biological matrices using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Case Study: Pharmacokinetics in Animals

A study investigated the pharmacokinetics of trazodone administered to domestic pigeons at a dose of 30 mg/kg. The results indicated that plasma concentrations remained above therapeutic levels for approximately 20 hours post-administration, with a half-life of 5.65 hours . Trazodone-d6 was used to ensure accurate measurement and differentiation from endogenous compounds, thereby validating the pharmacokinetic profile.

Parameter Value
Dose30 mg/kg
Half-life5.65 hours
Therapeutic plasma concentration>0.130 µg/mL

Clinical Applications

Trazodone-d6 Hydrochloride has been employed in clinical studies to personalize treatment regimens for patients with complex psychiatric conditions.

Case Report: Personalizing Treatment

A case series involving three patients with depression and comorbid conditions demonstrated the effectiveness of trazodone therapy. Patients were administered varying doses of trazodone while monitoring side effects and therapeutic outcomes. For instance, one patient reported significant improvement in anxiety and depressive symptoms after dosage adjustments involving trazodone . The use of trazodone-d6 facilitated the assessment of drug levels and helped tailor individual treatment plans effectively.

Patient Initial Dose Final Dose Outcomes
A150 mg/day300 mg/dayImproved mood, reduced anxiety
B150 mg/day225 mg/dayEnhanced sleep, reduced depressive symptoms

Maternal and Neonatal Studies

The safety profile of trazodone during pregnancy and lactation has been evaluated using trazodone-d6 as a reference standard. A study monitored trazodone levels in maternal serum, cord blood, and breast milk, indicating that the drug did not adversely affect neonatal development .

Findings from Maternal Study

  • Maternal dosage: 50 mg/day during pregnancy.
  • Trazodone levels in breast milk were significantly lower than maternal serum levels, suggesting minimal transfer to infants.
  • No adverse effects were observed in infants during follow-up assessments.

Sedative Effects and Combinations

Research has also explored the sedative effects of trazodone when combined with other medications like gabapentin. In a study involving healthy cats, oral administration of trazodone demonstrated a bioavailability rate of approximately 54.9% . The addition of gabapentin did not significantly enhance sedation compared to trazodone alone.

Combination Bioavailability
Trazodone alone54.9%
Trazodone + Gabapentin17.2%

Mecanismo De Acción

El mecanismo de acción de Trazodona-d6 (clorhidrato) es similar al de la trazodona. Actúa como un antagonista del receptor de serotonina y un inhibidor de la recaptación, mejorando la actividad serotoninérgica en el sistema nervioso central. Se cree que esta acción contribuye a sus efectos antidepresivos. La trazodona interactúa con varios receptores, incluidos los receptores de histamina, serotonina y adrenérgicos, lo que la distingue de otros antidepresivos .

Análisis Bioquímico

Biochemical Properties

Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .

Cellular Effects

Trazodone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .

Molecular Mechanism

It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trazodone-d6 Hydrochloride change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .

Dosage Effects in Animal Models

In animal models, the effects of Trazodone-d6 Hydrochloride vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.

Metabolic Pathways

Trazodone-d6 Hydrochloride is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .

Transport and Distribution

The transport and distribution of Trazodone-d6 Hydrochloride within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .

Subcellular Localization

It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.

Métodos De Preparación

La síntesis de Trazodona-d6 (clorhidrato) involucra varios pasos:

    Materiales de partida: La síntesis comienza con clorhidrato de N-(3-clorofenil)-N’-(3-cloropropil)-piperazina y triazolona de piridina.

    Condiciones de reacción: Estos materiales de partida se disuelven en isopropanol y reaccionan con hidróxido de sodio bajo protección de nitrógeno. La mezcla se calienta a reflujo durante 26 horas.

    Purificación: Después de la reacción, la mezcla se enfría, se filtra y el filtrado se trata adicionalmente con solución de hidróxido de sodio.

Análisis De Reacciones Químicas

Trazodona-d6 (clorhidrato) se somete a varias reacciones químicas:

Comparación Con Compuestos Similares

Trazodona-d6 (clorhidrato) se puede comparar con otros compuestos similares:

Compuestos similares incluyen:

  • Triazolam
  • Zolpidem

Actividad Biológica

Trazodone-d6 hydrochloride is a deuterated form of trazodone, an antidepressant primarily used for the treatment of major depressive disorder and insomnia. This article explores the biological activity of trazodone-d6 hydrochloride, focusing on its pharmacokinetics, therapeutic effects, and safety profile based on diverse research findings.

Overview of Trazodone

Trazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI). It works by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects. Trazodone-d6 hydrochloride, being a deuterated version, is used in research to trace metabolic pathways and study pharmacokinetics without the interference of non-deuterated compounds.

Pharmacokinetics

The pharmacokinetic profile of trazodone-d6 hydrochloride is crucial for understanding its biological activity. Key parameters include absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Trazodone-d6 hydrochloride is rapidly absorbed following oral administration. Studies indicate that the bioavailability ranges significantly depending on various factors such as formulation and food intake. For instance, one study reported a bioavailability of approximately 54.9% when administered orally in cats .

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)

The peak plasma concentration (Cmax) for trazodone typically occurs within 1 to 2 hours post-administration. For example, in human studies, Cmax values have been reported around 1480.9 ng/mL under fasting conditions . The time to reach this peak (Tmax) can vary but generally falls within a similar timeframe.

Elimination Half-Life

The elimination half-life of trazodone varies widely across different studies, with values reported between 4 to 12 hours . The variability can be attributed to individual differences in metabolism and the presence of other medications.

The primary mechanism by which trazodone exerts its effects involves the modulation of serotonin levels in the brain. It selectively inhibits serotonin uptake and enhances serotonergic neurotransmission . This action not only alleviates depressive symptoms but also has sedative properties, making it effective for treating insomnia.

Case Studies and Clinical Findings

  • Sedative Effects : A study involving healthy cats demonstrated significant sedation effects after oral administration of trazodone, with physiological parameters remaining stable throughout the observation period .
  • Pregnancy and Lactation : A case study highlighted the use of trazodone in a pregnant woman with anxiety disorder. The findings indicated that trazodone levels in maternal serum were comparable to those in cord blood and breast milk, suggesting minimal risk to the infant during lactation .
  • Animal Studies : Research on horses showed that trazodone administration resulted in behavioral changes such as sedation and ataxia at higher doses. This indicates that while trazodone can be effective for sedation, careful dosing is necessary to avoid adverse effects .

Safety Profile

The safety profile of trazodone-d6 hydrochloride is generally favorable; however, side effects can include sedation, dizziness, and gastrointestinal disturbances. In clinical trials, no serious adverse events were reported among subjects receiving standard doses .

Comparative Data Table

ParameterTrazodone-d6 HydrochlorideReference Trazodone
Bioavailability54.9%Varies (up to 80%)
Cmax1480.9 ng/mL~1520 ng/mL
Tmax1-2 hours1-2 hours
Elimination Half-Life4-12 hoursSimilar range
Common Side EffectsSedation, dizzinessSedation, dry mouth

Propiedades

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDIOKRWWOXMT-BHIQTGFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662212
Record name Trazodone-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181578-71-1
Record name Trazodone-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.